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molecular formula C7H5ClN2 B1456811 6-Chloro-5-methylpyridine-2-carbonitrile CAS No. 875293-89-3

6-Chloro-5-methylpyridine-2-carbonitrile

Cat. No. B1456811
M. Wt: 152.58 g/mol
InChI Key: XUAHTIHTHZLYFK-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

2-Chloro-6-cyano-3-methylpyridine (92.0 mg, 0.603 mmol) obtained in Step 2 was dissolved in carbon tetrachloride (4 mL), and the mixture was stirred for 1 hour under reflux after adding N-bromosuccinimide (118 mg, 0.663 mmol) and α,α-azobisisobutyronitrile (9.90 mg, 0.0603 mmol). The mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative TLC to give 3-bromomethyl-2-chloro-6-cyanopyridine (55.8 mg, 40%).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
9.9 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([C:9]#[N:10])[N:3]=1.[Br:11]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([C:9]#[N:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1C)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
118 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
9.9 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC=1C(=NC(=CC1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55.8 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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